molecular formula C17H16ClFN2O B4436010 N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Cat. No. B4436010
M. Wt: 318.8 g/mol
InChI Key: RQOKZIUHTBAVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. It is involved in the regulation of dopamine neurotransmission, which is thought to play a role in various neurological and psychiatric disorders. N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide selectively blocks the dopamine D4 receptor, thereby modulating dopamine neurotransmission and potentially improving symptoms associated with these disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can modulate dopamine neurotransmission in various regions of the brain, including the prefrontal cortex and limbic regions. This modulation can result in changes in behavior and cognition, which may be beneficial for the treatment of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more targeted modulation of dopamine neurotransmission. However, one limitation is that it may have off-target effects on other receptors or neurotransmitter systems, which could complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One potential direction is the development of more selective dopamine D4 receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to selectively block the dopamine D4 receptor, which is thought to play a role in these disorders.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O/c18-15-9-14(5-6-16(15)19)20-17(22)11-21-8-7-12-3-1-2-4-13(12)10-21/h1-6,9H,7-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOKZIUHTBAVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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